Linoleyldimethylamine
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Overview
Description
Linoleyldimethylamine, also known as (9Z,12Z)-N,N-dimethyl-9,12-octadecadien-1-amine, is an organic compound with the molecular formula C20H39N. It is a derivative of linoleic acid, featuring a dimethylamine group attached to the carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleyldimethylamine can be synthesized through the reaction of linoleic acid with dimethylamine. The process typically involves the following steps:
Esterification: Linoleic acid is first converted to its methyl ester using methanol and an acid catalyst.
Amidation: The methyl ester is then reacted with dimethylamine under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Linoleyldimethylamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Halogenated amines.
Scientific Research Applications
Linoleyldimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of linoleyldimethylamine involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the dimethylamine group can interact with various molecular targets. These interactions can modulate membrane fluidity, signaling pathways, and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Linoleylamine: Similar structure but lacks the dimethyl groups.
Oleylamine: Contains a single double bond in the carbon chain.
Stearylamine: Fully saturated carbon chain.
Uniqueness
Linoleyldimethylamine is unique due to its combination of unsaturated carbon chain and dimethylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
34643-95-3 |
---|---|
Molecular Formula |
C20H39N |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dien-1-amine |
InChI |
InChI=1S/C20H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h8-9,11-12H,4-7,10,13-20H2,1-3H3/b9-8-,12-11- |
InChI Key |
QDIDCBNJXMANFY-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN(C)C |
Origin of Product |
United States |
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